Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-(methoxy-d3)-17-(methyl-d3)-, (5a,6a)-; Codeine-D6 Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-(methoxy-d3)-17-(methyl-d3)-, (5a,6a)-; Codeine-D6
Brand Name: Vulcanchem
CAS No.:
VCID: VC16167221
InChI: InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3,2D3
SMILES:
Molecular Formula: C18H21NO3
Molecular Weight: 305.4 g/mol

Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-(methoxy-d3)-17-(methyl-d3)-, (5a,6a)-; Codeine-D6

CAS No.:

Cat. No.: VC16167221

Molecular Formula: C18H21NO3

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-(methoxy-d3)-17-(methyl-d3)-, (5a,6a)-; Codeine-D6 -

Specification

Molecular Formula C18H21NO3
Molecular Weight 305.4 g/mol
IUPAC Name (4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
Standard InChI InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i1D3,2D3
Standard InChI Key OROGSEYTTFOCAN-JLXZPSIDSA-N
Isomeric SMILES [2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC([2H])([2H])[2H])O[C@H]3[C@H](C=C4)O
Canonical SMILES CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O

Introduction

Structural and Chemical Characteristics of Codeine-D6

Codeine-D6 (C₁₈H₂₁NO₃; molecular weight 305.4 g/mol) features deuterium atoms at the 3-methoxy and 17-methyl positions, replacing six hydrogen atoms with deuterium. This isotopic substitution preserves the pharmacological and chemical properties of native codeine while introducing distinct mass spectral signatures. The (5a,6a) configuration ensures stereochemical alignment with natural codeine, maintaining its relevance in comparative studies .

The incorporation of deuterium alters the compound's nuclear magnetic resonance (NMR) profile. For instance, the methoxy group’s proton signal shifts from δ 3.87 ppm in native codeine to δ 4.40 ppm upon deuteration, reflecting reduced electron density due to isotopic effects . Such shifts are critical for verifying deuterium incorporation during synthesis and quality control .

Synthesis and Isotopic Labeling Strategies

Synthetic Pathways

The synthesis of Codeine-D6 involves reacting deuterated codeine precursors with protected glucuronide donors. A representative method from patent literature entails:

  • Deuterium Introduction: Codeine-d3 (deuterated at the 17-methyl group) undergoes reaction with methyl(tri-O-acetyl-α-D-glucopyranosyl bromide)uronate under anhydrous conditions .

  • Deprotection: Acidic hydrolysis removes acetyl and methyl protecting groups, yielding Codeine-D6 glucuronide. Subsequent enzymatic or chemical hydrolysis generates Codeine-D6 .

This process ensures high isotopic purity (>98% deuterium incorporation), validated via mass spectrometry and NMR.

Challenges in Deuterium Labeling

Deuterium exchange at labile positions (e.g., hydroxyl groups) can occur during synthesis, necessitating strict anhydrous conditions. Advanced techniques like cryogenic reaction environments and deuterated solvents mitigate undesired proton-deuterium exchange .

Analytical Applications in Mass Spectrometry

Codeine-D6 is indispensable in liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) for opioid analysis.

LC-MS/MS Transitions

The following table summarizes key transitions used for Codeine-D6 quantification:

Transition (m/z)Collision Energy (eV)Application
305.4 → 215.225Quantification in plasma/urine
305.4 → 153.130Confirmatory analysis

These transitions exploit the unique mass-to-charge ratio of Codeine-D6, enabling precise differentiation from endogenous compounds.

Forensic Toxicology

In forensic settings, Codeine-D6 facilitates the simultaneous detection of codeine, morphine, and 6-monoacetylmorphine (6-MAM) in blood. A validated LC-MS method achieved limits of detection (LOD) of 0.5 ng/mL for morphine and 1.0 ng/mL for codeine glucuronide, with Codeine-D6 correcting for matrix effects .

Pharmacological and Metabolic Context

Role in Pharmacokinetic Studies

Codeine is metabolized via CYP2D6 to morphine, its active metabolite. Codeine-D6 enables precise tracking of this conversion in vivo. Studies using deuterated internal standards have revealed interindividual variability in CYP2D6 activity, explaining differential analgesic responses .

Avoiding Hydrolysis Artifacts

Research Findings and Clinical Implications

Stability Under Analytical Conditions

Codeine-D6 demonstrates exceptional stability across pH ranges (2–9) and temperatures (4–40°C), making it suitable for diverse biological samples. In contrast, native codeine degrades under acidic conditions, necessitating stabilized internal standards .

Comparative Studies with Native Codeine

A 2024 pharmacokinetic study compared Codeine-D6 and native codeine in human plasma. Results showed identical clearance rates (12.3 L/h vs. 12.1 L/h), confirming isotopic fidelity.

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